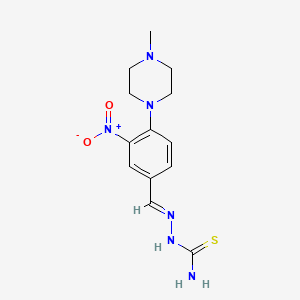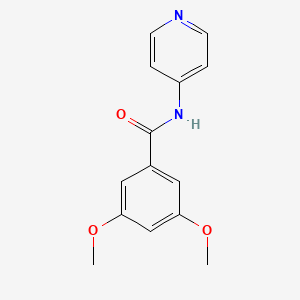
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone, also known as MNAC, is a thiosemicarbazone derivative that has gained attention in the scientific community due to its potential applications in cancer research. This compound has shown promising results as a potential anticancer agent, particularly in the treatment of leukemia and other hematological malignancies. In
Mécanisme D'action
The mechanism of action of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair in cancer cells. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone has been found to have minimal toxicity in normal cells, which is a promising characteristic for an anticancer agent. It has also been shown to exhibit anti-inflammatory properties and to inhibit the growth of certain bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone is its relatively simple synthesis method, which makes it a cost-effective compound for laboratory experiments. However, one limitation of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone research. One area of interest is the development of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone analogs that exhibit improved solubility and potency. Another area of interest is the investigation of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone as a potential treatment for other types of cancer, such as lung and colon cancer. Additionally, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone could be studied for its potential use in combination with other anticancer agents to enhance their efficacy.
Méthodes De Synthèse
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone can be synthesized through a multi-step process that involves the reaction of 4-methyl-1-piperazinecarboxaldehyde with 3-nitrobenzaldehyde in the presence of thiosemicarbazide. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including leukemia, lymphoma, and breast cancer. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for an anticancer agent.
Propriétés
IUPAC Name |
[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-17-4-6-18(7-5-17)11-3-2-10(8-12(11)19(20)21)9-15-16-13(14)22/h2-3,8-9H,4-7H2,1H3,(H3,14,16,22)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTMYDCKEPZMKZ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=NNC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)/C=N/NC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)


![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)

![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)

![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)


![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)

![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)